molecular formula C11H14N2O B12011649 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- CAS No. 71609-39-7

1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)-

Cat. No.: B12011649
CAS No.: 71609-39-7
M. Wt: 190.24 g/mol
InChI Key: WXPYWXPVCYJLOL-UHFFFAOYSA-N
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Description

1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- is an organic compound with the molecular formula C11H14N2O It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield dihydroimidazole derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxaldehyde, while reduction can produce 4,5-dihydroimidazole derivatives.

Scientific Research Applications

1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can act as an enzyme inhibitor or modulator, affecting various biological pathways.

    Medicine: It has potential therapeutic applications, including as an antifungal or antibacterial agent.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- exerts its effects involves interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- can be compared with other imidazole derivatives, such as:

  • 1H-Imidazole, 4,5-dihydro-2-methyl-
  • 1-Methyl-4,5-dihydro-1H-imidazole

Uniqueness: The presence of the 4-methoxyphenylmethyl group in 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other imidazole derivatives .

This comprehensive overview provides a detailed understanding of 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

71609-39-7

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H14N2O/c1-14-10-4-2-9(3-5-10)8-11-12-6-7-13-11/h2-5H,6-8H2,1H3,(H,12,13)

InChI Key

WXPYWXPVCYJLOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NCCN2

Origin of Product

United States

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